molecular formula C11H9F2NS B7896081 [4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine

[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine

Cat. No.: B7896081
M. Wt: 225.26 g/mol
InChI Key: BGKGJXATEMYFHJ-UHFFFAOYSA-N
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Description

[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine is a compound that features a thiophene ring substituted with a difluorophenyl group and an amine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine typically involves the condensation of a thiophene derivative with a difluorophenyl compound. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic protocols can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-(3,4-difluorophenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-4,6H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGJXATEMYFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)CN)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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